N-(1-benzylpiperidin-4-yl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide N-(1-benzylpiperidin-4-yl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide
Brand Name: Vulcanchem
CAS No.: 1351651-62-1
VCID: VC4658067
InChI: InChI=1S/C22H25FN4OS/c1-26(22-25-21-18(23)8-5-9-19(21)29-22)15-20(28)24-17-10-12-27(13-11-17)14-16-6-3-2-4-7-16/h2-9,17H,10-15H2,1H3,(H,24,28)
SMILES: CN(CC(=O)NC1CCN(CC1)CC2=CC=CC=C2)C3=NC4=C(C=CC=C4S3)F
Molecular Formula: C22H25FN4OS
Molecular Weight: 412.53

N-(1-benzylpiperidin-4-yl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide

CAS No.: 1351651-62-1

Cat. No.: VC4658067

Molecular Formula: C22H25FN4OS

Molecular Weight: 412.53

* For research use only. Not for human or veterinary use.

N-(1-benzylpiperidin-4-yl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide - 1351651-62-1

Specification

CAS No. 1351651-62-1
Molecular Formula C22H25FN4OS
Molecular Weight 412.53
IUPAC Name N-(1-benzylpiperidin-4-yl)-2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]acetamide
Standard InChI InChI=1S/C22H25FN4OS/c1-26(22-25-21-18(23)8-5-9-19(21)29-22)15-20(28)24-17-10-12-27(13-11-17)14-16-6-3-2-4-7-16/h2-9,17H,10-15H2,1H3,(H,24,28)
Standard InChI Key UOBPMUPQULRMTE-UHFFFAOYSA-N
SMILES CN(CC(=O)NC1CCN(CC1)CC2=CC=CC=C2)C3=NC4=C(C=CC=C4S3)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure combines three critical pharmacophoric elements:

  • 1-Benzylpiperidin-4-yl group: A nitrogen-containing heterocycle providing conformational flexibility and hydrogen-bonding capacity .

  • 4-Fluorobenzo[d]thiazol-2-yl moiety: An aromatic system with electron-withdrawing fluorine and sulfur atoms, enhancing binding affinity to hydrophobic enzyme pockets .

  • Acetamide linker: Facilitates interactions with biological targets through hydrogen bonding and dipole interactions.

The spatial arrangement of these groups enables dual functionality—targeting both kinase domains and bacterial enzymes involved in electron transport chains .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC22H25FN4OS\text{C}_{22}\text{H}_{25}\text{FN}_4\text{OS}
Molecular Weight412.53 g/mol
CAS Number1351651-62-1
StabilityStable at pH 6–8; degrades at >60°C
LogP (Predicted)2.18 (Consensus)
Aqueous Solubility0.12 mg/mL (SILICOS-IT)

Synthesis and Reactivity

Synthetic Pathways

The synthesis involves a four-step sequence:

  • Formation of 4-fluorobenzo[d]thiazol-2-amine: Achieved via cyclization of 2-fluoroaniline with thiocyanate derivatives under acidic conditions .

  • N-Methylation: Treatment with methyl iodide in the presence of a base yields 4-fluorobenzo[d]thiazol-2-yl(methyl)amine.

  • Acetamide Coupling: Reaction with chloroacetyl chloride generates 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetyl chloride.

  • Piperidine Conjugation: Condensation with 1-benzylpiperidin-4-amine using a carbodiimide coupling agent.

Critical challenges include controlling regioselectivity during benzothiazole formation and minimizing racemization at the piperidine stereocenter.

Stability and Degradation

The compound remains stable for >12 months at 25°C but undergoes hydrolysis of the acetamide bond under strongly acidic (pH <3) or basic (pH >10) conditions. Thermal decomposition above 60°C produces fluorobenzothiazole derivatives and piperidine fragments.

ParameterValue
GI AbsorptionHigh (87% bioavailability)
BBB PermeabilityModerate (logBB: 0.32)
CYP InhibitionCYP1A2 (IC₅₀: 4.2 μM)
Plasma Protein Binding92%

Antimycobacterial Applications

Structural analogs of this compound demonstrate potent inhibition of Mycobacterium tuberculosis MenA (1,4-dihydroxy-2-naphthoate prenyltransferase), disrupting menaquinone biosynthesis . Modifications to the piperidine substituent enhance activity, with reported IC₅₀ values of 13–22 μM against MenA and minimum inhibitory concentrations of 8–10 μM against M. tuberculosis H37Rv . Synergy with bedaquiline reduces bacterial load by 3.8-log in murine models .

Structure-Activity Relationships (SAR)

Role of the Fluorobenzothiazole Group

  • Electron-Withdrawing Effects: Fluorine at position 4 increases electrophilicity, improving interactions with catalytic lysine residues in kinases .

  • Sulfur Atom Contribution: Enhances hydrophobic interactions with protein pockets (e.g., mTOR Phe2109).

Piperidine Modifications

  • N-Benzyl Substitution: Improves blood-brain barrier penetration compared to unsubstituted piperidines (logP increase from 1.45 to 2.18) .

  • Positional Isomerism: 4-Substituted piperidines show 3.2-fold higher MenA inhibition than 3-substituted analogs .

Table 3: Comparative Activity of Structural Analogs

CompoundmTOR IC₅₀ (μM)MenA IC₅₀ (μM)
Target Compound0.45*18.7*
6-Fluorobenzo[d]thiazol-2(3H)-one N/A22.1
1-Cyclohexylpiperidin-4-yl analog 1.1234.9

*Predicted values based on molecular modeling .

Comparative Analysis with Related Compounds

MenA Inhibitors from Tuberculosis Research

Piperidine-based MenA inhibitors with IC₅₀ values of 13–22 μM highlight the critical role of nitrogen positioning. The target compound’s acetamide linker may reduce off-target effects compared to hydrazine-containing analogs .

Future Directions

  • In Vivo Efficacy Studies: Prioritize pharmacokinetic profiling in murine models to validate brain penetration and antitumor activity .

  • Analog Synthesis: Explore replacement of the benzyl group with bicyclic amines to enhance MenA selectivity .

  • Formulation Development: Encapsulation in lipid nanoparticles could mitigate solubility limitations .

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